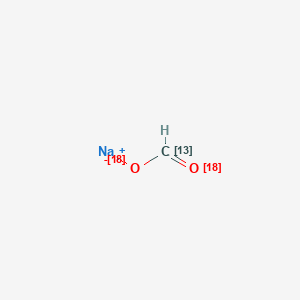
Metabolite 4 of Picoxystrobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metabolite 4 of Picoxystrobin is a degradation product of the fungicide Picoxystrobin, which belongs to the strobilurin class of fungicides. These fungicides are widely used in agriculture to control a variety of fungal diseases in crops. Metabolite 4 is formed during the breakdown of Picoxystrobin in the environment, particularly in soil and plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metabolite 4 of Picoxystrobin involves the degradation of Picoxystrobin under specific conditions. The primary synthetic route includes hydrolysis, oxidation, and other biotransformation reactions. These reactions can be catalyzed by microbial enzymes or occur under specific environmental conditions such as pH and temperature .
Industrial Production Methods
Industrial production of Metabolite 4 is not typically performed intentionally. Instead, it is a byproduct of the application of Picoxystrobin in agricultural settings. The degradation process can be monitored and studied to understand the environmental fate of Picoxystrobin and its metabolites .
Analyse Des Réactions Chimiques
Types of Reactions
Metabolite 4 of Picoxystrobin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
O-demethylation: This reaction involves the removal of a methyl group from an oxygen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and microbial enzymes that facilitate biotransformation. The conditions for these reactions can vary, but they often occur under ambient environmental conditions such as neutral to slightly alkaline pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include various oxidized and hydrolyzed derivatives of Picoxystrobin. These products can further degrade into simpler compounds that are less toxic and more environmentally friendly .
Applications De Recherche Scientifique
Metabolite 4 of Picoxystrobin has several scientific research applications, including:
Environmental Chemistry: Studying the degradation pathways and environmental fate of Picoxystrobin and its metabolites.
Agricultural Science: Understanding the impact of fungicide residues on soil health and crop safety.
Toxicology: Assessing the potential toxic effects of Picoxystrobin metabolites on non-target organisms
Mécanisme D'action
The mechanism of action of Metabolite 4 involves its interaction with various molecular targets in the environment. It primarily affects microbial communities in the soil by inhibiting mitochondrial respiration. This inhibition occurs through the binding of the metabolite to the Qo site of cytochrome b, blocking electron transport and disrupting ATP production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Metabolite 4 of Picoxystrobin include other strobilurin fungicide metabolites such as:
- Azoxystrobin Metabolites
- Pyraclostrobin Metabolites
- Fluoxastrobin Metabolites
- Kresoxim-methyl Metabolites .
Uniqueness
This compound is unique due to its specific chemical structure and degradation pathway. While it shares some common features with other strobilurin metabolites, its formation and environmental behavior can differ significantly, making it a distinct compound of interest in environmental and agricultural research .
Propriétés
Numéro CAS |
1868093-92-8 |
|---|---|
Formule moléculaire |
C18H16F3NO4 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
methyl (Z)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11- |
Clé InChI |
IBSNKSODLGJUMQ-KAMYIIQDSA-N |
SMILES isomérique |
CO/C=C(/C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)\C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
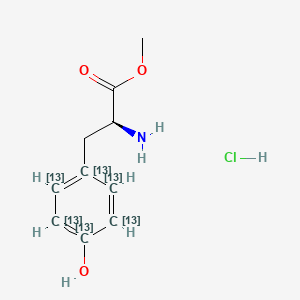
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
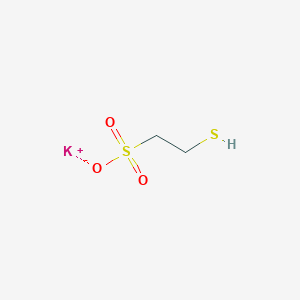

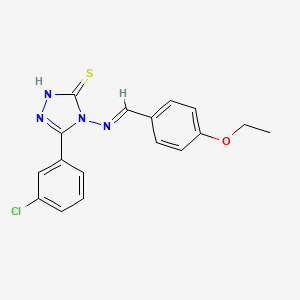
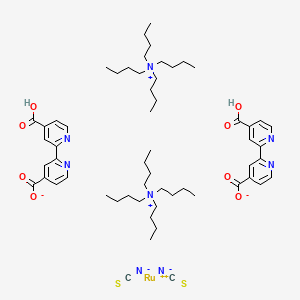
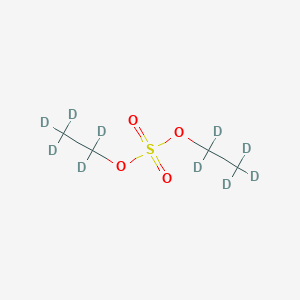
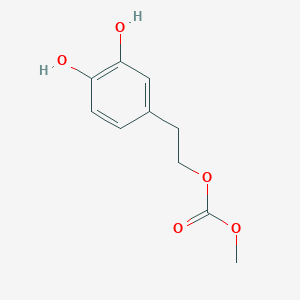

![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

